molecular formula C25H24N4O2 B10930266 N-(2-acetylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-acetylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930266
M. Wt: 412.5 g/mol
InChI Key: QPIOHNZKHKHEAU-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-acetylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 4-methylbenzaldehyde and ammonium acetate under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-acetylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetyl-2-methylphenyl)acetamide: Shares structural similarities but differs in its substitution pattern and functional groups.

    1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde: Contains a pyrazole ring but has different substituents and functional groups.

Uniqueness

N-(2-acetylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of pyrazole and pyridine rings, along with its acetyl and methyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-(2-acetylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H24N4O2/c1-5-29-24-23(16(3)28-29)20(14-22(26-24)18-12-10-15(2)11-13-18)25(31)27-21-9-7-6-8-19(21)17(4)30/h6-14H,5H2,1-4H3,(H,27,31)

InChI Key

QPIOHNZKHKHEAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC=CC=C4C(=O)C

Origin of Product

United States

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